molecular formula C11H17F3N2O3 B13839979 Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate

Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate

Cat. No.: B13839979
M. Wt: 282.26 g/mol
InChI Key: AGQSXQUMNKZASE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3 and a molecular weight of 282.26 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamido group attached to a pyrrolidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate is unique due to its trifluoroacetamido group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQSXQUMNKZASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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